molecular formula C9H18ClNO2 B13789950 1,5-Dioxa-9-aza-spiro[5.6]dodecane, hydrochloride CAS No. 947534-14-7

1,5-Dioxa-9-aza-spiro[5.6]dodecane, hydrochloride

Katalognummer: B13789950
CAS-Nummer: 947534-14-7
Molekulargewicht: 207.70 g/mol
InChI-Schlüssel: NMUFLUHHRHLAIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,5-Dioxa-9-aza-spiro[5.6]dodecane, hydrochloride is a chemical compound with the molecular formula C9H18ClNO2. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dioxa-9-aza-spiro[5.6]dodecane, hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a diol with an amine in the presence of a catalyst to form the spiro compound. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce larger quantities of the compound, and additional steps such as purification and quality control are implemented to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

1,5-Dioxa-9-aza-spiro[5.6]dodecane, hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

1,5-Dioxa-9-aza-spiro[5.6]dodecane, hydrochloride has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 1,5-Dioxa-9-aza-spiro[5.6]dodecane, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,5-Dioxa-9-aza-spiro[5.6]dodecane, hydrochloride is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms in the rings. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

947534-14-7

Molekularformel

C9H18ClNO2

Molekulargewicht

207.70 g/mol

IUPAC-Name

1,5-dioxa-10-azaspiro[5.6]dodecane;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c1-3-9(4-6-10-5-1)11-7-2-8-12-9;/h10H,1-8H2;1H

InChI-Schlüssel

NMUFLUHHRHLAIA-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CCNC1)OCCCO2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.